![molecular formula C8H12O5S B13463829 1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13463829.png)
1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,4r)-1-(Methanesulfonylmethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid is a unique bicyclic compound characterized by its oxabicyclohexane core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the following steps:
Formation of the Oxabicyclohexane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methanesulfonylmethyl Group: This step involves the reaction of the oxabicyclohexane intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonylmethyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanesulfonylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1r,4r)-1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1r,4r)-1-(methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Memantine: A compound with a similar bicyclic structure used in the treatment of Alzheimer’s disease.
Oxone: A compound with a similar sulfonyl group used as an oxidizing agent.
Uniqueness: (1r,4r)-1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its oxabicyclohexane core provides a rigid structure, while the methanesulfonylmethyl and carboxylic acid groups offer reactive sites for further chemical modifications.
Propiedades
Fórmula molecular |
C8H12O5S |
|---|---|
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
1-(methylsulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O5S/c1-14(11,12)5-8-2-7(3-8,4-13-8)6(9)10/h2-5H2,1H3,(H,9,10) |
Clave InChI |
YXUHCSDJAMGEGQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC12CC(C1)(CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


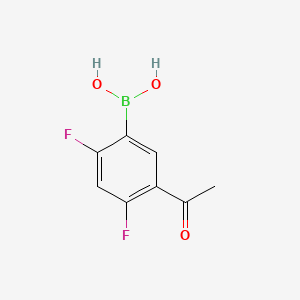
![2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid](/img/structure/B13463748.png)
![rac-tert-butyl (3aR,6S,6aR)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13463750.png)
![N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13463758.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)
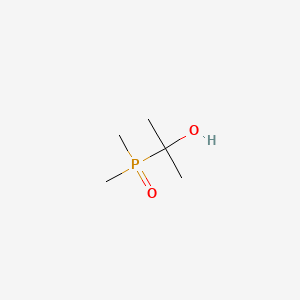


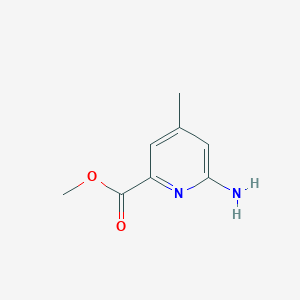
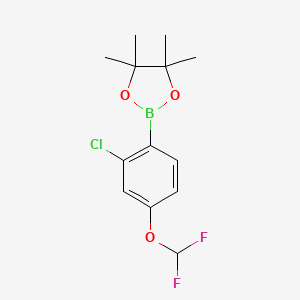
![ethyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13463801.png)
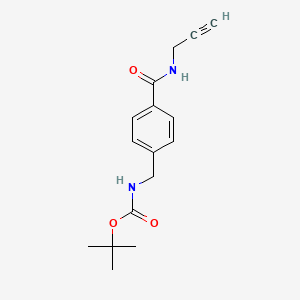
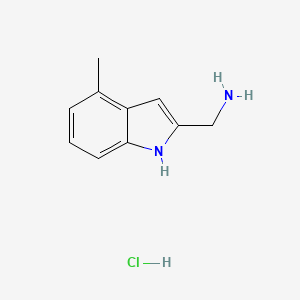
![rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)
